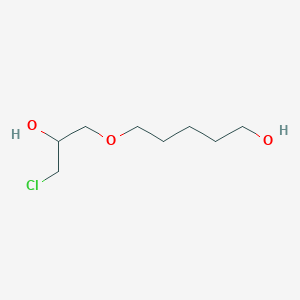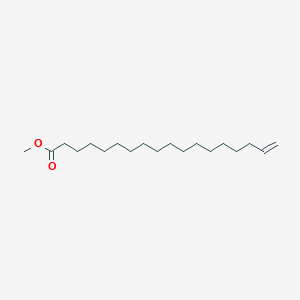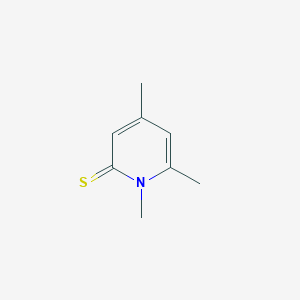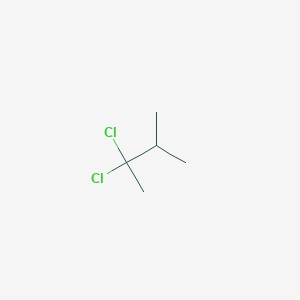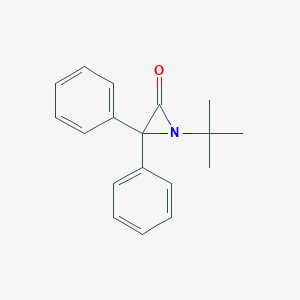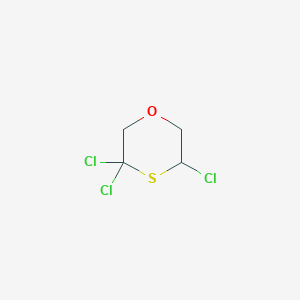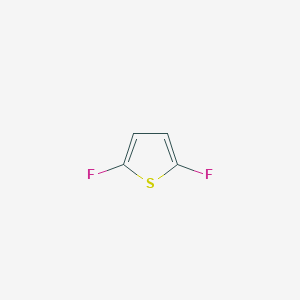
2,5-Difluorothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluorothiophene is a chemical compound with the formula C4H2F2S. It is a heterocyclic compound that consists of a five-membered ring containing two carbon atoms, two fluorine atoms, and a sulfur atom. This compound has gained significant attention due to its potential applications in various fields, including materials science, organic synthesis, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 2,5-Difluorothiophene is not fully understood yet. However, studies have shown that it can act as an electron-donor or an electron-acceptor molecule, depending on the substituents attached to the ring. This property makes it a versatile building block for the synthesis of various conjugated systems.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2,5-Difluorothiophene are not extensively studied. However, studies have shown that it has low toxicity and can be used as a potential drug candidate for the treatment of various diseases, such as cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,5-Difluorothiophene in lab experiments include its high purity, easy availability, and versatility in organic synthesis. However, its limitations include its high cost and the need for specialized equipment for its synthesis.
Orientations Futures
The future directions for the research on 2,5-Difluorothiophene are vast. Some of the possible future directions include the synthesis of new derivatives with improved properties, the development of new applications in materials science and medicinal chemistry, and the study of its mechanism of action in detail.
Conclusion:
In conclusion, 2,5-Difluorothiophene is a promising chemical compound with potential applications in various fields of science. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis of 2,5-Difluorothiophene can be achieved through different methods. One of the most commonly used methods is the reaction of 2,5-dibromothiophene with potassium fluoride in the presence of copper powder. This method yields 2,5-Difluorothiophene with high purity and yield.
Applications De Recherche Scientifique
2,5-Difluorothiophene has shown promising applications in various fields of science. In materials science, it is used as a building block for the synthesis of conjugated polymers, which have potential applications in organic electronics, such as solar cells, light-emitting diodes, and field-effect transistors. In organic synthesis, it is used as a reagent for the preparation of various compounds, including biologically active molecules.
Propriétés
Numéro CAS |
19259-14-4 |
|---|---|
Nom du produit |
2,5-Difluorothiophene |
Formule moléculaire |
C4H2F2S |
Poids moléculaire |
120.12 g/mol |
Nom IUPAC |
2,5-difluorothiophene |
InChI |
InChI=1S/C4H2F2S/c5-3-1-2-4(6)7-3/h1-2H |
Clé InChI |
GAWBMHHZZIEGBF-UHFFFAOYSA-N |
SMILES |
C1=C(SC(=C1)F)F |
SMILES canonique |
C1=C(SC(=C1)F)F |
Synonymes |
2,5-Difluorothiophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)
![6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B96288.png)

